molecular formula C3H3CuO2+ B1609051 Copper acrylate CAS No. 20074-76-4

Copper acrylate

Cat. No.: B1609051
CAS No.: 20074-76-4
M. Wt: 134.6 g/mol
InChI Key: JODTWHBCFAOZMJ-UHFFFAOYSA-M
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Description

Copper acrylate is an organometallic compound formed by the coordination of copper ions with acrylate ligands

Mechanism of Action

Target of Action

Copper acrylate, like other copper compounds, primarily targets enzymes and proteins within cells . Copper is an essential nutrient for cellular processes, serving as a constituent element or enzyme cofactor participating in many biochemical pathways . It plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems .

Mode of Action

This compound interacts with its targets primarily through the generation of reactive oxygen species (ROS), which can irreversibly damage membranes . Copper ions released from surfaces can lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx .

Biochemical Pathways

This compound affects several biochemical pathways. As a constituent element or enzyme cofactor, copper participates in many biochemical pathways and plays a key role in photosynthesis, respiration, ethylene sensing, and antioxidant systems . Copper ions can also regulate the cellular changes that underlie transitions in cell state .

Pharmacokinetics

It’s known that copper ions can be incorporated into cells via specific transporters, and once inside the cell, they can be sequestered by molecules such as metallothioneins or targeted to utilization pathways by chaperones .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. Copper ions found in cell organelles called mitochondria regulate the cellular changes that underlie transitions in cell state . Copper ions can also directly catalyze the oxidation of metabolic molecules, driving the metabolic and epigenetic programming that underlies immune-cell activation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil contamination with heavy metals like copper can cause toxic effects on plants, animals, and humans . Copper ions in soil can have pronounced impacts on the structure of the transcriptionally active bacterial community, overruling other environmental factors like season and pH . Therefore, the environmental context is crucial in determining the impact of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper acrylate can be synthesized through several methods. One common approach involves the reaction of copper salts, such as copper(II) chloride or copper(II) sulfate, with acrylic acid in the presence of a base like sodium hydroxide. The reaction typically proceeds as follows: [ \text{CuCl}_2 + 2 \text{CH}_2=\text{CHCOOH} + 2 \text{NaOH} \rightarrow \text{Cu(CH}_2=\text{CHCOO)}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced through a one-step synthetic process. This involves the simultaneous graft esterification and free radical polymerization of a copper-containing compound, an acrylic monomer, and rosin in the presence of an initiator and a solvent at a controlled temperature .

Chemical Reactions Analysis

Types of Reactions: Copper acrylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form copper oxide and other by-products.

    Reduction: It can be reduced to metallic copper under specific conditions.

    Substitution: The acrylate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Oxygen or hydrogen peroxide in an aqueous medium.

    Reduction: Hydrogen gas or a reducing agent like sodium borohydride.

    Substitution: Ligands such as phosphines or amines in an organic solvent.

Major Products:

    Oxidation: Copper oxide and carbon dioxide.

    Reduction: Metallic copper and water.

    Substitution: Copper complexes with new ligands and acrylate by-products.

Comparison with Similar Compounds

  • Copper methacrylate
  • Copper(II) acetate
  • Copper(II) sulfate

Properties

IUPAC Name

copper;prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLSDXJBKRIVFZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161197
Record name Copper acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13991-90-7, 20074-76-4
Record name Copper acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper(2+) acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Copper acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.343
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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